molecular formula C12H8N2O3S B12612143 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid CAS No. 648882-61-5

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B12612143
CAS No.: 648882-61-5
M. Wt: 260.27 g/mol
InChI Key: ZPXFUTYEKLYARY-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-cyanobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring. Subsequent reactions involving hydroxymethylation and carboxylation steps are required to introduce the hydroxymethyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 2-(4-Cyanophenyl)-4-formyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-Aminophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group can facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    4-(Hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the cyanophenyl group, which may influence its biological activity.

    2-(4-Methylphenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid: The methyl group instead of the cyano group can alter its chemical and physical properties.

Uniqueness

2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyanophenyl and hydroxymethyl groups makes it a versatile compound for various applications.

Properties

CAS No.

648882-61-5

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3S/c13-5-7-1-3-8(4-2-7)11-14-9(6-15)10(18-11)12(16)17/h1-4,15H,6H2,(H,16,17)

InChI Key

ZPXFUTYEKLYARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=C(S2)C(=O)O)CO

Origin of Product

United States

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